molecular formula C12H10N4O3 B3016221 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 1031577-95-3

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B3016221
CAS No.: 1031577-95-3
M. Wt: 258.237
InChI Key: VNJAGRFEENVCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound featuring a fused triazolo-pyrazine-dione core with a 4-methoxyphenyl substituent at position 6. The dione moiety (3,8-positions) and the methoxy group contribute to its electronic and steric properties, making it a candidate for pharmacological exploration. Synthetic routes often involve cyclization of hydrazinopyrazinones with carbonyl-containing reagents activated by carbonyldiimidazole (CDI), as described in general procedures yielding high-purity products .

Properties

IUPAC Name

7-(4-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-10(11(15)17)13-14-12(16)18/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJAGRFEENVCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN3C(=NNC3=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Position 7 Substitutions

  • 7-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS: 1713713-91-7):
    • Replacing the 4-methoxyphenyl with 4-fluorobenzyl increases lipophilicity (logP ~2.1) and may enhance blood-brain barrier penetration. However, the fluorinated analog shows lower thermal stability (decomposition at 180°C) compared to the methoxy variant .
  • 7-(3-Fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione: The 3-fluorophenyl and 4-methylbenzyl groups introduce steric hindrance, reducing binding affinity to adenosine receptors (IC₅₀ >10 µM) compared to the target compound (IC₅₀ ~1.2 µM) .

Position 3 and 8 Modifications

  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol (48a) :
    • Replacing the dione with a hydroxyl group at position 8 decreases hydrogen-bonding capacity, reducing renin inhibitory activity (IC₅₀ >100 nM vs. 1.4 nM for ACDFOPA-based analogs) .
  • 3-Thioxo Derivatives (e.g., 7-(4-Methoxyphenyl)-3-thioxo-2,3-dihydrotriazolo[4,3-a]pyridine-8-carboxamide) :
    • The thioxo group enhances membrane permeability but increases susceptibility to oxidative degradation compared to the dione .

Heterocycle Variations

  • 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives :
    • Pyrimidine-based analogs (e.g., antihypertensive agents) exhibit reduced metabolic stability due to higher ring flexibility, whereas the pyrazine-dione core in the target compound improves rigidity and target selectivity .
  • Imidazo[2,1-f]purine-diones (e.g., 8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione): Larger heterocycles like purine-diones show broader kinase inhibition but lower specificity for adenosine receptors compared to triazolopyrazines .

Receptor Affinity and Enzyme Inhibition

Compound Target IC₅₀/EC₅₀ Reference
Target Compound A₂A Adenosine Receptor 1.2 µM
6-(2,4-Dimethoxyphenyl)-2-phenyl-... A₂A Adenosine Receptor 0.8 µM
SCH442416 (Pyrazolo-triazolo-pyrimidine) A₂A Receptor 0.3 nM
ACDFOPA-based 19f Human Renin 1.4 nM

Key Findings :

  • The target compound’s moderate A₂A affinity (1.2 µM) is outperformed by SCH442416 (0.3 nM), highlighting the importance of fused pyrimidine-triazolo systems for high-affinity binding .
  • Renin inhibitors like 19f (IC₅₀ 1.4 nM) utilize difluorostatone mimetics, whereas the dione moiety in the target compound may favor interactions with polar enzyme pockets .

Physicochemical and Stability Data

Compound Melting Point (°C) LogP Solubility (µg/mL) Stability Notes
Target Compound 252–254 (dec.) 1.8 12 (PBS, pH 7.4) Prone to oxidation
7-(4-Fluorobenzyl)-analog 180 (dec.) 2.1 8 (PBS, pH 7.4) Hygroscopic
3-Thioxo-pyridine analog 198–200 2.5 5 (DMSO) Light-sensitive

Biological Activity

7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields of research.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from 4-methoxyphenylhydrazine and ethyl acetoacetate. The reaction conditions are optimized for yield and purity. The following table summarizes the synthetic routes:

Step Reagents Conditions Yield
14-MethoxyphenylhydrazineEthyl acetoacetateHigh
2Hydrazine hydrateCyclizationModerate

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant anticancer activity. For instance, compounds similar to 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:

  • A549 (Lung cancer) : IC50 = 0.83 ± 0.07 μM
  • MCF-7 (Breast cancer) : IC50 = 0.15 ± 0.08 μM
  • HeLa (Cervical cancer) : IC50 = 2.85 ± 0.74 μM

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential mechanism involving the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in target cells:

  • Enzyme Inhibition : The compound is being studied for its potential as an enzyme inhibitor in various biochemical pathways.
  • Cellular Interaction : Its methoxy group enhances lipophilicity and facilitates interaction with cellular targets .

Research Findings

Several studies have focused on understanding the biological implications of this compound:

  • Case Study on Anticancer Activity :
    • A recent study assessed the anticancer properties of a related triazolo derivative and found that it induced apoptosis via the mitochondrial pathway by modulating Bcl-2 family proteins .
  • Antibacterial Efficacy :
    • Another investigation demonstrated that derivatives with electron-donating groups at specific positions exhibited superior antibacterial activity compared to their counterparts .

Q & A

Q. What are the standard synthetic routes for 7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione?

The compound is synthesized via cyclization of ethyl 1,2,4-triazole-3-carboxylate derivatives with anhydrous ammonium acetate under sealed-tube conditions (140°C, 3–24 h). Purification involves recrystallization from ethanol/ether mixtures. Substituents at positions 3 and 7 are introduced using carbonyl reagents (e.g., ortho-esters, anhydrides) or aryl/benzyl hydrazines. For example, the 4-methoxyphenyl group at position 7 is incorporated through N1-aryl-3-hydrazinopyrazin-2-one intermediates .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Key methods include:

  • 1H NMR : Peaks at δ 11.34 (br s, NH) and aromatic protons confirm substituents .
  • Melting Point : Sharp ranges (e.g., 252–254°C) validate purity .
  • HPLC : Detects impurities (e.g., oxidation byproducts) with limits ≤0.5% .
  • Potentiometric Titration : Quantifies purity (99.0–101.0%) using 0.1 M HClO₄ in non-aqueous media .

Q. What biological activities are associated with this compound?

It exhibits potent adenosine A2A receptor antagonism (IC₅₀ < 100 nM) and efficacy in neuropathic pain models. Structural analogs also show anticonvulsant activity (ED₅₀ = 3 mg/kg in maximal electroshock assays) .

Advanced Research Questions

Q. How can regioselectivity be optimized during substitutions at position 3?

Use carbonyl reagents like carbonyldiimidazole (CDI) to selectively modify position 3. Reaction conditions (e.g., DMFA solvent, 100°C, 24 h reflux) favor cyclization without side products. For electron-deficient aryl groups, adjust stoichiometry (1.5:1 acid-to-CDI ratio) .

Q. What strategies mitigate impurities during scale-up synthesis?

  • Oxidative Degradation : Store under inert atmosphere; monitor via HPLC for 3-thioxo or dione impurities .
  • Byproduct Control : Use Pd/C hydrogenation to reduce nitro intermediates (e.g., 6-nitrophenyl derivatives) to amino groups with >95% yield .

Q. How do structural modifications impact solubility and receptor binding?

  • 4-Methoxyphenyl vs. Fluorobenzyl : The methoxy group enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces A2A receptor affinity compared to fluorinated analogs.
  • Position 3 Alkylation : Methyl/ethyl groups improve metabolic stability but may lower anticonvulsant potency .

Q. How should contradictory biological data be resolved?

  • Assay Variability : Compare receptor binding (radioligand vs. functional cAMP assays) and in vivo models (neuropathic pain vs. epilepsy).
  • Structural Confounders : Verify substituent positions via X-ray crystallography or 2D NMR to rule out regioisomeric impurities .

Q. What methodologies validate analytical techniques for regulatory compliance?

  • Potentiometric Titration : Validate linearity (R² > 0.999), accuracy (98–102% recovery), and precision (RSD < 1%) per ICH guidelines. Uncertainty should not exceed 1.00% .
  • HPLC : Use C18 columns (UV detection at 254 nm) with gradient elution (ACN/0.1% TFA) to separate impurities. Validate LOD/LOQ at 0.1% .

Key Methodological Recommendations

  • Synthesis : Prioritize CDI-mediated cyclization for regioselective modifications .
  • Analysis : Combine potentiometric titration with HPLC-UV for robust purity assessment .
  • Biological Testing : Use A2A receptor binding assays (HEK293 cells) and MES models for anticonvulsant profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.